Propiolamide-13C3

Description

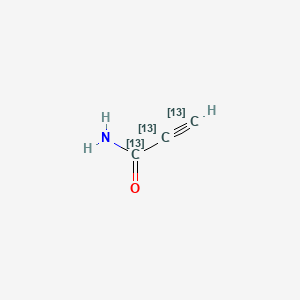

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJTYESURSHXNB-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13C][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662175 | |

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185113-56-7 | |

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Propiolamide-¹³C₃: A Guide for Isotopic Labeling Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace metabolic pathways, quantify metabolites, and serve as internal standards in mass spectrometry.[1][2] Propiolamide, the simplest acetylenic amide, and its isotopologues are valuable chemical probes. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Propiolamide-¹³C₃, where all three carbon atoms are the heavy isotope ¹³C. The synthesis begins with commercially available, fully labeled propionic acid, which is converted to its corresponding amide, followed by rigorous purification and characterization. This document is designed to provide both the practical "how" and the critical "why" behind each step, ensuring a reproducible and reliable outcome for research applications.

Part 1: Synthesis of Propiolamide-¹³C₃

Strategic Overview

The synthetic strategy is a two-stage process designed for efficiency and high isotopic incorporation. The core of this process is the direct amidation of a carboxylic acid.

-

Preparation of Propiolic Acid-¹³C₃ : The synthesis starts with Propionic Acid-¹³C₃, a commercially available and stable precursor.[3] This is first converted to Propiolic Acid-¹³C₃. A common route involves α,β-dihalogenation followed by a double dehydrohalogenation. For the purpose of this guide, we will assume the availability of Propiolic Acid-¹³C₃ as the direct precursor for the amidation step, as its synthesis from propionic acid is a multi-step process in itself.[4]

-

Amidation : The carboxyl group of Propiolic Acid-¹³C₃ is converted to a primary amide using ammonia. To facilitate this transformation under mild conditions and avoid the harsh temperatures required for direct thermal condensation, a carbodiimide coupling agent is employed.[5][6] We have selected 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification.[5]

Synthetic Workflow Diagram

The diagram below illustrates the direct amidation pathway from the carboxylic acid precursor to the final product.

Caption: Synthetic pathway from Propiolic Acid-¹³C₃ to Propiolamide-¹³C₃.

Experimental Protocol: Amidation of Propiolic Acid-¹³C₃

This protocol describes the conversion of Propiolic Acid-¹³C₃ to Propiolamide-¹³C₃ using EDC as a coupling agent.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Propiolic Acid-¹³C₃ | 73.06 | 500 mg | 6.84 |

| EDC·HCl | 191.70 | 1.57 g | 8.21 (1.2 eq) |

| Ammonium Chloride (NH₄Cl) | 53.49 | 402 mg | 7.52 (1.1 eq) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.38 mL | 13.68 (2.0 eq) |

| Dichloromethane (DCM), Anhydrous | - | 35 mL | - |

Procedure:

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Propiolic Acid-¹³C₃ (500 mg, 6.84 mmol) and Ammonium Chloride (402 mg, 7.52 mmol).

-

Solvent Addition : Add 35 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the resulting suspension at room temperature.

-

Base Addition : Cool the flask to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.38 mL, 13.68 mmol) to the suspension. The reasoning for using a non-nucleophilic base like DIPEA is to neutralize the HCl salt of EDC and the ammonium salt without competing as a nucleophile in the amidation reaction.

-

Coupling Agent Addition : In a single portion, add EDC·HCl (1.57 g, 8.21 mmol). The use of a slight excess of the coupling agent ensures the complete conversion of the carboxylic acid.[5]

-

Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

-

Aqueous Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine. This washing sequence is designed to remove the basic DIPEA, any remaining acidic starting material, and water-soluble byproducts.[7]

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Propiolamide-¹³C₃ as a solid.

Part 2: Purification of Propiolamide-¹³C₃

Purification is a critical step to remove unreacted starting materials, coupling reagents, and the primary byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EU). The solid nature of propiolamide (m.p. 57-62 °C) makes it an excellent candidate for purification by recrystallization.[8] Flash column chromatography serves as an alternative or secondary purification step if significant impurities remain.

Purification Workflow Diagram

Caption: Decision workflow for the purification of Propiolamide-¹³C₃.

Method 1: Recrystallization (Primary Method)

Recrystallization is highly effective for purifying solid organic compounds by leveraging differences in solubility between the product and impurities in a chosen solvent at different temperatures.[9][10][11]

Experimental Protocol:

-

Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, acetonitrile, ethanol, and mixtures with hexanes) at room and elevated temperatures.[9] The ideal solvent will dissolve the crude product when hot but show low solubility when cold. For propiolamide, a mixture of ethyl acetate and hexanes is often effective.

-

Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid. The use of minimal solvent is key to maximizing recovery yield.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy). Re-heat gently until the solution is clear again.

-

Cooling : Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying : Wash the crystals with a small amount of cold solvent (the same ethyl acetate/hexanes mixture) and dry them under a high vacuum to remove residual solvent.

Method 2: Flash Column Chromatography (Secondary Method)

If recrystallization fails to yield a product of sufficient purity, flash column chromatography is the preferred alternative.[12][13]

Experimental Protocol:

-

TLC Analysis : Determine an appropriate solvent system using TLC. A good system will show the product spot with a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities. A gradient of ethyl acetate in hexanes is a suitable starting point.

-

Column Packing : Prepare a slurry of silica gel in the non-polar solvent (hexanes) and pack it into a glass column.

-

Sample Loading : Dissolve the crude product in a minimal amount of DCM or the elution solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. This dry-loading technique typically results in better separation.

-

Elution : Run the column using the pre-determined solvent system, collecting fractions.

-

Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Propiolamide-¹³C₃.

Part 3: Characterization and Quality Control

Final validation of the product's identity, isotopic incorporation, and purity is essential. This is achieved through a combination of spectroscopic and physical analyses.

Analytical Data Summary

| Analysis | Expected Result for Propiolamide-¹³C₃ | Purpose |

| ¹H NMR | Signals corresponding to the amide (-NH₂) and alkyne (-CH) protons. | Structural Confirmation |

| ¹³C NMR | Three distinct signals in the appropriate chemical shift regions, exhibiting ¹³C-¹³C coupling. | Confirms ¹³C Incorporation |

| Mass Spec (HRMS) | [M+H]⁺ ion at m/z 73.04 (calculated for ¹³C₃H₄NO). | Confirms Molecular Formula |

| Melting Point | 57-62 °C (literature value for unlabeled compound).[8] | Purity Assessment |

| Purity (HPLC) | ≥98% | Quantitative Purity |

Interpreting the Data

-

Nuclear Magnetic Resonance (NMR) : NMR is the most definitive method for confirming successful isotopic labeling. In the ¹³C NMR spectrum, the presence of three signals confirms that all carbons are labeled. Furthermore, the signals will appear as complex multiplets due to ¹J, ²J, and ³J coupling between the adjacent ¹³C nuclei, providing unambiguous proof of the intact ¹³C₃ backbone.[14]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the final compound.[15] For Propiolamide-¹³C₃, the molecular ion peak will be shifted by +3 mass units compared to its unlabeled counterpart, directly corresponding to the incorporation of three ¹³C atoms. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and purification of Propiolamide-¹³C₃. By employing a mild EDC-mediated amidation followed by a systematic purification strategy centered on recrystallization, researchers can reliably produce high-purity, isotopically labeled propiolamide. The analytical techniques described provide the necessary quality control to ensure the final product is suitable for demanding applications in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.

References

-

Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

-

Dopp, J.L., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Available at: [Link]

-

Frank, T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

-

Kivlehan, S.L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available at: [Link]

-

Seçkin, A. K., et al. (2018). Schematic pathway for the formation of propionic acid from glycerol 13C labeled. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

-

Hanbon. Small Molecule Purification. Hanbon Sci. & Tech.. Available at: [Link]

-

Turecek, F. (2008). Multiple isotopic labels for quantitative mass spectrometry. Journal of mass spectrometry. Available at: [Link]

-

Puk, T., et al. (2018). Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules. Available at: [Link]

- Kim, J. H., et al. (2014). Propiolamide based compound, propiolamide based polymer and preparation method thereof. Google Patents.

-

O'Malley, D. P., et al. (2020). Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation. Organic Letters. Available at: [Link]

-

Liu, F., et al. (2023). Synthesis of C3-halo substituted bicyclo[1.1.1]pentylamines via halosulfoamidation of [1.1.1]propellane with sodium hypohalites and sulfonamides. Chemical Communications. Available at: [Link]

-

BYJU'S. (2019). Methods of purification of organic compounds. BYJU'S. Available at: [Link]

-

Alwash, M., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available at: [Link]

-

Palmer, M. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

- Tung, H., et al. (2006). Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

-

AK Lectures. (2014). Amide Formation from Carboxylic Acids. YouTube. Available at: [Link]

-

Wikipedia. Isotopic labeling. Wikipedia. Available at: [Link]

-

Liu, H., et al. (2024). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Chemistry. Available at: [Link]

-

CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Dopp, J.L., et al. (2025). Isotopic labelling analysis using single cell mass spectrometry. Analyst. Available at: [Link]

-

PrepChem. Preparation of propionic acid. PrepChem.com. Available at: [Link]

-

Bingol, K. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Andersson, M., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available at: [Link]

-

Wikipedia. Propiolic acid. Wikipedia. Available at: [Link]

-

Allen Overseas. (2024). Purification of Organic Compounds. Allen Overseas. Available at: [Link]

-

Chemistry Student. (2025). Methods of Purification of Organic Compounds. Chemistry Student. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

- Tedeschi, R. J., & Moore, G. L. (1970). Process for the preparation of propiolic acid. Google Patents.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. mdpi.com [mdpi.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. プロピオルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. allen.in [allen.in]

- 12. biotage.com [biotage.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 15. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Propiolamide-13C3: Chemical Properties, Stability, and Applications in Quantitative Proteomics and Covalent Ligand Discovery

Executive Summary

Propiolamide-13C3 is a fully carbon-13 labeled isotopologue of propiolamide, an electrophilic terminal alkyne. In modern drug development and chemical biology, it serves a dual, highly specialized purpose: as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for absolute quantification in mass spectrometry, and as a tunable covalent warhead for mapping cysteine and selenocysteine reactivity across the proteome. This technical guide provides an in-depth analysis of its physicochemical properties, stability kinetics, reactivity profiles, and field-validated protocols for Activity-Based Protein Profiling (ABPP) and LC-MS/MS workflows.

Physicochemical Properties and Structural Logic

Propiolamide-13C3 (CAS: 1185113-56-7) incorporates three 13C atoms into its skeletal backbone[1]. Unlike deuterium-labeled standards, which are susceptible to hydrogen-deuterium exchange (HDX) in aqueous biological matrices or acidic LC mobile phases, the 13C backbone is chemically inert to isotopic scrambling. This guarantees absolute structural integrity during harsh extraction protocols and provides a reliable +3 Da mass shift for mass spectrometry[2].

Quantitative Data Summary

The following table summarizes the core chemical descriptors of Propiolamide-13C3 compared to its unlabeled counterpart.

| Property | Propiolamide-13C3 | Unlabeled Propiolamide |

| CAS Number | 1185113-56-7[1] | 7341-96-0[3] |

| IUPAC Name | (1,2,3- 13C3 )prop-2-ynamide[1] | prop-2-ynamide[3] |

| Molecular Formula | 13C3H3NO [1] | C3H3NO [3] |

| Molecular Weight | 72.04 g/mol [1] | 69.06 g/mol [3] |

| Exact Mass | 72.0315 Da[1] | 69.0214 Da[4] |

| XLogP3 | -0.4[1] | -0.08[4] |

| Topological Polar Surface Area | 43.1 Ų[1] | 43.1 Ų[4] |

| Physical Form | Waxy Yellow Solid[5] | Solid |

Stability and Degradation Kinetics

The stability of propiolamide is dictated by its structure: a terminal alkyne conjugated to an electron-withdrawing amide group. This configuration creates a highly reactive Michael acceptor.

-

Thermal Stability: At ambient temperatures, the molecule is prone to spontaneous amino-yne click polymerization, especially in the presence of trace nucleophiles or basic impurities[6].

-

Storage Causality: To suppress this thermodynamic degradation pathway, long-term storage is strictly recommended at -20°C in a desiccated environment, protected from light[5]. Short-term handling at room temperature is permissible but should be minimized.

Reactivity Profile: The Electrophilic Warhead

Propiolamides are privileged structures in Targeted Covalent Inhibitor (TCI) design. They react readily with biological nucleophiles via Michael addition.

Targeting Selenocysteine and GPX4 Induction of Ferroptosis

Recent chemoproteomic studies have identified propiolamide as a potent warhead for targeting Glutathione Peroxidase 4 (GPX4)[7]. GPX4 is a unique enzyme that utilizes a catalytic selenocysteine (Sec) residue to reduce toxic lipid peroxides. Selenocysteine has a lower pKa (~5.2) than standard cysteine (~8.3), making it predominantly exist as a highly nucleophilic selenolate at physiological pH.

While the GPX4 active site microenvironment naturally suppresses this nucleophilicity to prevent off-target alkylation by endogenous electrophiles, the highly electrophilic nature of the propiolamide warhead overcomes this barrier[8]. Covalent alkylation of this selenocysteine irreversibly inhibits GPX4, leading to the lethal accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis[9].

Fig 1. Mechanism of GPX4 inhibition by propiolamide leading to ferroptosis.

Bioorthogonal Click Chemistry

Beyond covalent inhibition, the terminal alkyne of propiolamide serves as a bioorthogonal handle. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized fluorophores or affinity tags (e.g., biotin-azide)[10]. This dual functionality—covalent target engagement and click-reactivity—makes it an ideal probe for Activity-Based Protein Profiling (ABPP)[11].

Applications in Quantitative Chemical Proteomics

Overcoming Matrix Effects in LC-MS/MS

In quantitative LC-MS/MS, biological matrices (e.g., plasma, cell lysates) cause ion suppression or enhancement, severely skewing quantification. Propiolamide-13C3 is utilized as a SIL-IS to engineer certainty into these assays[2]. Because it shares the exact physicochemical properties of the unlabeled analyte, it perfectly co-elutes chromatographically. Any matrix effect experienced by the analyte is proportionally experienced by the 13C3 standard, allowing the ratio of their peak areas to provide true absolute quantification[2].

Fig 2. Isotope dilution LC-MS/MS workflow using Propiolamide-13C3.

Activity-Based Protein Profiling (ABPP)

By deploying Propiolamide-13C3 in live cells, researchers can map the "ligandable" cysteinome[12]. The probe covalently binds to reactive cysteines. Following cell lysis, a biotin-azide tag is "clicked" onto the alkyne handle. The labeled proteins are enriched via streptavidin, digested, and analyzed by mass spectrometry[11]. The +3 Da shift of the 13C3 variant allows for multiplexed, quantitative comparison between different biological states (e.g., healthy vs. disease).

Fig 3. Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Preparation and Validation of SIL-IS Stock

Objective: Create a stable, quantitative stock of Propiolamide-13C3.

-

Solvent Selection: Dissolve the waxy solid in anhydrous, LC-MS grade Dimethylformamide (DMF) or Methanol to a concentration of 10 mM. Causality: Anhydrous conditions prevent nucleophilic attack by water (hydrolysis) on the activated amide.

-

Aliquotting: Aliquot into single-use amber glass vials (to prevent UV degradation) and store immediately at -20°C[5].

-

Validation Checkpoint (Isotopic Purity): Inject the neat 13C3 standard into the LC-MS/MS. Monitor the MRM transition for the unlabeled propiolamide (e.g., 70.0 → fragment). The unlabeled peak area must be <0.5% of the 13C3 peak area to ensure the standard does not artificially inflate endogenous baseline readings.

Protocol 2: LC-MS/MS Matrix Effect Correction

Objective: Accurately quantify propiolamide-based drugs in plasma.

-

Spiking: Add 10 μL of a 1 μM Propiolamide-13C3 working solution to 100 μL of raw biological plasma before any extraction steps. Causality: Spiking prior to extraction ensures that any physical loss of the analyte during sample prep is identically mirrored by the internal standard.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate the organic layer under inert nitrogen gas and reconstitute in the LC mobile phase.

-

Validation Checkpoint (Matrix Factor): Calculate the IS-normalized Matrix Factor (MF). Divide the (Analyte/IS peak area ratio in matrix) by the (Analyte/IS peak area ratio in neat solvent). A self-validating system will yield an IS-normalized MF between 0.95 and 1.05, proving that ion suppression has been entirely mathematically negated.

Protocol 3: Cysteine Reactivity Profiling via CuAAC

Objective: Enrich and identify proteins covalently modified by propiolamide.

-

In Situ Labeling: Incubate live cells with 10 μM Propiolamide-13C3 for 2 hours.

-

Lysis: Wash cells with cold PBS and lyse using a probe sonicator in a mild NP-40 buffer.

-

Click Chemistry: To 1 mg of proteome lysate, add 100 μM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 μM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ligand), and 1 mM CuSO4 . React for 1 hour at room temperature. Causality: TCEP maintains copper in the catalytic Cu(I) state, while TBTA stabilizes the Cu(I) ion to prevent disproportionation and oxidative protein damage[10].

-

Validation Checkpoint (Labeling Confirmation): Before proceeding to streptavidin enrichment and MS, run a small aliquot of the clicked lysate on an SDS-PAGE gel and perform a Western blot using Streptavidin-HRP. A successful experiment will show a broad smear of biotinylated proteins, confirming global cysteine engagement.

Conclusion

Propiolamide-13C3 is a highly versatile chemical tool. Its inherent electrophilicity allows it to interrogate the limits of covalent pharmacology—specifically targeting elusive residues like the selenocysteine of GPX4. Simultaneously, its stable isotopic backbone provides the analytical rigor required to quantify these interactions flawlessly via mass spectrometry. By adhering to strict storage protocols and utilizing self-validating workflows, researchers can leverage this compound to drive forward both targeted covalent inhibitor design and quantitative proteomics.

References

-

Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem - NIH Source: nih.gov URL:[Link]

-

Chemical Properties of Propiolamide (CAS 7341-96-0) - Cheméo Source: chemeo.com URL:[Link]

-

85-1525-86 Propiolamide-13C3 (Propynoic Acid Amide, Propynamide ) 5mg P9052-05Q - AXEL - アズワン Source: as-1.co.jp URL:[Link]

-

Propiolamide | CAS#:7341-96-0 | Chemsrc Source: chemsrc.com URL:[Link]

-

Pribolab®Fully ¹³C-Labeled isotopes internal standards Source: pribolab.com URL: [Link]

-

Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC Source: nih.gov URL:[Link]

-

Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads - ChemRxiv Source: chemrxiv.org URL:[Link]

-

Catalyst-Free Propiolamide-Based Amino-Yne Click Polymerization toward Degradable Polyamides | Macromolecules Source: acs.org URL:[Link]

-

Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition - Beilstein Journals Source: beilstein-journals.org URL:[Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI Source: mdpi.com URL:[Link]

Sources

- 1. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pribolab®Fully ¹³C-Labeled isotopes internal standards – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 3. Propiolamide (CAS 7341-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Propiolamide | CAS#:7341-96-0 | Chemsrc [chemsrc.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Unveiling the Mechanism of Propiolamide-13C3 in Proteomic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiolamide-13C3 is a valuable chemical tool in the field of chemical proteomics, offering a powerful method for the investigation of protein function and activity. This guide provides a comprehensive overview of the mechanism by which Propiolamide-13C3 is utilized to label and identify proteins, moving beyond a simple procedural outline to delve into the underlying scientific principles. We will explore its role as a chemical probe in Activity-Based Protein Profiling (ABPP), detailing the enzymatic reactions that govern its covalent attachment to specific protein targets. Furthermore, this document will provide detailed experimental workflows, from initial cell labeling to mass spectrometry-based analysis, and present quantitative data to inform experimental design. The integration of stable isotope labeling with a bioorthogonal alkyne handle makes Propiolamide-13C3 a versatile reagent for both qualitative and quantitative proteomic studies, enabling a deeper understanding of complex biological systems.

Introduction: Beyond Canonical Amino Acid Labeling

The study of the proteome, the complete set of proteins expressed by an organism, is fundamental to understanding cellular function in both health and disease. While methods for metabolic labeling with non-canonical amino acids have revolutionized our ability to track protein synthesis, not all chemical probes are incorporated via the translational machinery. Propiolamide-13C3 stands as a prime example of a powerful chemical probe that interacts with proteins through a distinct mechanism: post-translational enzymatic modification.

Contrary to initial hypotheses that might classify it as a non-canonical amino acid analog, Propiolamide-13C3 lacks the requisite α-amino group for ribosomal incorporation. Instead, its utility lies in the field of Activity-Based Protein Profiling (ABPP) , a chemoproteomic strategy that employs reactive probes to directly assess the functional state of enzymes within complex biological samples.[1][2][3] The core of this technique lies in the covalent and irreversible reaction of the probe with a nucleophile present in the active site of a target enzyme.[2]

This guide will elucidate the precise mechanism of Propiolamide-13C3's function as an ABPP probe, providing the foundational knowledge for its effective application in proteomic research.

The Core Mechanism: Propiolamide-13C3 as an Activity-Based Probe

The incorporation of Propiolamide-13C3 into proteins is not a passive process of metabolic substitution, but rather an active, enzyme-driven covalent modification. This process can be dissected into two key stages: enzymatic labeling and bioorthogonal detection.

Enzymatic Labeling: Covalent Modification of Target Proteins

Propiolamide-13C3 acts as a substrate for specific classes of enzymes, which catalyze its covalent attachment to target proteins. The chemical structure of propiolamide, featuring a reactive terminal alkyne and an amide group, dictates its enzymatic targets. The amide group can serve as a recognition motif, guiding the probe to the active site of specific enzymes. Once positioned, the strained alkyne can act as a "warhead," reacting with a nucleophilic amino acid residue within the enzyme's active site to form a stable covalent bond.

While the complete enzymatic profile of propiolamide is an ongoing area of research, its reactivity is characteristic of probes targeting enzymes with nucleophilic active sites, such as certain classes of hydrolases or transferases. The specificity of the interaction is paramount, as it ensures that only catalytically active enzymes are labeled, providing a direct readout of their functional state.

Bioorthogonal Detection: The "Click" Chemistry Handle

The terminal alkyne group of Propiolamide-13C3 serves as a bioorthogonal handle. Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes.[4][5] The alkyne group is largely inert to the complex milieu of the cell until the introduction of a specific reaction partner.

This partner is typically an azide-functionalized reporter tag, which can be a fluorophore for imaging or an affinity tag like biotin for enrichment. The most common bioorthogonal reaction employed in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions compatible with biological samples.[5]

The workflow can be visualized as follows:

The Role of 13C3 Isotope Labeling

The incorporation of three carbon-13 isotopes in Propiolamide-13C3 is a critical feature for quantitative mass spectrometry-based proteomics. In a typical quantitative ABPP experiment, two or more biological samples (e.g., treated vs. untreated cells) are compared. One sample can be treated with the 13C-labeled probe, while the other is treated with the unlabeled (12C) counterpart. When the samples are combined and analyzed by mass spectrometry, the peptides derived from the probe-labeled proteins will appear as pairs of peaks with a predictable mass difference (in this case, 3 Daltons per incorporated probe). The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of the active enzyme in the different samples. This approach is conceptually similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), but it targets the active subset of proteins rather than the entire proteome.

Experimental Design and Protocols

The successful application of Propiolamide-13C3 requires careful experimental design and optimization. The following sections provide a general framework for a typical ABPP experiment.

Materials and Reagents

-

Propiolamide-13C3: High-purity, isotopically enriched probe.

-

Cell Culture or Tissue Lysates: The biological system under investigation.

-

Lysis Buffer: Non-denaturing buffer to maintain enzyme activity.

-

Click Chemistry Reagents:

-

Azide-functionalized reporter tag (e.g., Biotin-Azide, fluorescent Azide).

-

Copper(I) source (e.g., CuSO4).

-

Reducing agent (e.g., Sodium Ascorbate).

-

Copper ligand (e.g., TBTA, BTTAA) to stabilize Cu(I) and improve reaction efficiency.

-

-

Enrichment Resin: Streptavidin-coated beads for biotinylated protein capture.

-

Mass Spectrometry Grade Solvents and Reagents: For protein digestion and LC-MS/MS analysis.

Step-by-Step Experimental Workflow

Protocol 1: Labeling of Proteins in Cell Lysate

-

Cell Lysis: Harvest cells and lyse in a non-denaturing buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Probe Incubation: Add Propiolamide-13C3 to the lysate at a predetermined optimal concentration. Incubate at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic labeling.

-

Click Chemistry Reaction:

-

Prepare a "click mix" containing the azide-reporter tag, copper(I) sulfate, a reducing agent, and a copper ligand.

-

Add the click mix to the labeled lysate and incubate to allow for the bioorthogonal ligation.

-

-

Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents.

-

Enrichment of Labeled Proteins (for biotin tags):

-

Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion: Elute the bound proteins or perform an on-bead digestion with a protease (e.g., trypsin) to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the labeled proteins and quantify their relative abundance based on the isotopic signature.

Protocol 2: Labeling of Proteins in Live Cells

-

Cell Treatment: Incubate live cells in culture with a cell-permeable version of Propiolamide-13C3 at an optimized concentration and duration.

-

Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

-

Click Chemistry and Downstream Analysis: Proceed with the click chemistry reaction, enrichment, and mass spectrometry analysis as outlined in Protocol 1.

Causality Behind Experimental Choices

-

Non-denaturing Lysis Buffer: The use of a mild lysis buffer is critical to preserve the native conformation and, most importantly, the catalytic activity of the target enzymes. Denaturing conditions would lead to protein unfolding and loss of function, preventing the activity-based labeling.

-

Optimization of Probe Concentration and Incubation Time: These parameters must be carefully optimized to ensure sufficient labeling of target enzymes without causing off-target effects or cellular toxicity (in the case of live-cell labeling). A concentration and time course experiment is recommended to determine the optimal conditions for each biological system.

-

Inclusion of a Copper Ligand: Ligands such as TBTA or BTTAA are essential in the CuAAC reaction to protect the copper(I) from oxidation and to improve the reaction kinetics and efficiency, especially in complex biological mixtures like cell lysates.

Data Analysis and Interpretation

Mass Spectrometry Data Analysis

The analysis of the mass spectrometry data is a critical step in an ABPP experiment. Specialized proteomics software is used to:

-

Identify Peptides and Proteins: The software searches the acquired tandem mass spectra against a protein sequence database to identify the peptides and, by extension, the proteins present in the sample.

-

Quantify Isotopic Ratios: For quantitative experiments, the software identifies and calculates the intensity ratios of the peptide pairs corresponding to the 12C- and 13C-labeled probe.

-

Statistical Analysis: Statistical tests are applied to determine which proteins show a significant change in activity between the compared samples.

Interpreting the Results

A protein identified and quantified in a Propiolamide-13C3 ABPP experiment is a protein that was catalytically active under the experimental conditions. An increase in the isotopic ratio for a particular protein in a treated sample compared to a control sample indicates an increase in the activity of that enzyme. Conversely, a decrease in the ratio suggests a decrease in enzyme activity. This information can be invaluable for:

-

Target Identification and Validation: Identifying the protein targets of a drug or small molecule inhibitor.

-

Biomarker Discovery: Identifying enzymes whose activity is altered in a disease state.

-

Pathway Analysis: Understanding how the activity of specific enzymes is regulated in response to cellular stimuli.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained from a Propiolamide-13C3 ABPP experiment comparing a control and a drug-treated sample.

| Protein ID | Gene Name | Description | Fold Change (Treated/Control) | p-value |

| P12345 | ENZ1 | Hydrolase Family Member X | 2.5 | 0.001 |

| Q67890 | ENZ2 | Transferase Y | 0.4 | 0.005 |

| A1B2C3 | PROT1 | Structural Protein Z | 1.1 | 0.85 |

Table 1: Example Quantitative Proteomics Data from a Propiolamide-13C3 ABPP Experiment. The fold change is calculated from the ratio of the 13C/12C-labeled peptides. A fold change greater than 1 indicates increased enzyme activity in the treated sample, while a fold change less than 1 indicates decreased activity.

Conclusion and Future Perspectives

Propiolamide-13C3 is a powerful and versatile chemical probe for the study of enzyme activity in complex proteomes. Its mechanism of action, rooted in the principles of Activity-Based Protein Profiling, allows for the selective labeling of active enzymes, providing a direct measure of their functional state. The integration of a bioorthogonal alkyne handle for click chemistry and stable isotope labeling for quantitative mass spectrometry makes it a state-of-the-art tool for modern proteomics research.

Future research will likely focus on expanding the known repertoire of enzymes that can be targeted by propiolamide and similar probes. Furthermore, the development of new and improved click chemistry reagents and mass spectrometry techniques will continue to enhance the sensitivity and scope of ABPP experiments. As our understanding of the "active proteome" grows, so too will the utility of chemical probes like Propiolamide-13C3 in unraveling the complexities of biological systems and accelerating the pace of drug discovery.

References

- Blumberg, P. M., & Strominger, J. L. (1972). Interaction of penicillin with the bacterial cell: penicillin-binding proteins and penicillin-sensitive enzymes. Bacteriological reviews, 38(3), 291–335.

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.

- Rooden, E. J. van, Bakker, A. T., Overkleeft, H. S., & Stelt, M. van der. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd.

- Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: a practical guide to the chemistry and design of activity-based probes. Journal of biological chemistry, 285(15), 11051–11055.

- Wilkins, M. R., Sanchez, J. C., Gooley, A. A., Appel, R. D., Humphery-Smith, I., Hochstrasser, D. F., & Williams, K. L. (1996). Progress with proteome projects: why all proteins expressed by a genome should be identified and how to do it. Biotechnology and genetic engineering reviews, 13, 19–50.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Parker, C. G., & Pratt, M. R. (2020).

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie (International ed. in English), 41(14), 2596–2599.

- Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686–4687.

Sources

- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 4. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Whitepaper: The Metabolic Fate and Proteomic Utility of Propiolamide-13C3 in Mammalian Systems

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies heavily on understanding the intracellular behavior of electrophilic warheads. Propiolamide-13C3 (CAS 1185113-56-7) is a highly reactive, isotopically labeled alkyne-amide electrophile[1]. By incorporating three carbon-13 atoms, this compound provides a distinct +72.03 Da mass shift upon covalent adduction, enabling precise mass spectrometry (LC-MS/MS) tracking without the confounding interference of endogenous isobaric modifications. This technical guide explores the dual metabolic fate of Propiolamide-13C3 in mammalian cells—protein target adduction versus glutathione (GSH)-mediated detoxification—and provides self-validating protocols for its use in proteomic workflows.

Chemical Biology & Electrophilic Reactivity

Propiolamide (prop-2-ynamide) features an electron-deficient terminal alkyne conjugated to an amide carbonyl. This architecture lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne highly susceptible to nucleophilic attack. Unlike acrylamides that undergo standard Michael additions, propiolamides undergo a thiol-yne addition with nucleophilic thiols (cysteine) or selenols (selenocysteine), resulting in the formation of a stable, irreversible vinyl thioether linkage[2].

The incorporation of the 13C3 stable isotope (13C3H3NO)[3] does not alter the electrophilic reactivity but serves as a critical analytical tracer. In quantitative proteomics, comparing the M+3 mass shift of Propiolamide-13C3 (+72.03 Da) against its unlabeled counterpart (+69.02 Da) allows researchers to confidently map target engagement sites across the proteome.

Intracellular Metabolic Fate

Upon entering a mammalian cell, Propiolamide-13C3 encounters a highly reducing environment rich in nucleophiles. Its metabolic fate bifurcates into two primary pathways:

Target Engagement: Covalent Protein Adduction

Due to its high intrinsic reactivity, propiolamide acts as a potent warhead for targeting hyper-reactive or sterically restricted nucleophilic residues[4].

-

Selenocysteine Targeting (GPX4): Glutathione peroxidase 4 (GPX4) is a critical antioxidant enzyme that protects cells from ferroptosis. Its active site contains a highly nucleophilic, yet sterically shielded, selenocysteine residue. Propiolamide warheads are among the few electrophiles capable of efficiently penetrating this site and covalently inhibiting GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death[2][4].

-

Cysteine Targeting (PKM2 & p97): Propiolamides also readily modify surface-accessible cysteines on metabolic and regulatory proteins. For instance, covalent modification of Cys424 and Cys474 on Pyruvate Kinase M2 (PKM2) disrupts its quaternary structure, allosterically modulating glycolysis[5][6]. Similarly, propiolamide derivatives have been utilized as irreversible inhibitors of the p97 AAA+ ATPase[7].

Detoxification: The Glutathione (GSH) Axis

The primary metabolic clearance mechanism for highly reactive electrophiles in mammalian cells is conjugation with Glutathione (GSH)[8].

-

GSH Scavenging: Propiolamide-13C3 is rapidly scavenged by the millimolar concentrations of intracellular GSH, either spontaneously or catalyzed by Glutathione S-Transferases (GSTs)[9].

-

Mercapturic Acid Pathway: The resulting GSH-propiolamide adduct is exported from the cell or further metabolized by peptidases (removal of glutamate and glycine) and N-acetyltransferases to form a mercapturic acid derivative (N-acetylcysteine conjugate), which is ultimately excreted.

Fig 1. Intracellular metabolic bifurcation of Propiolamide-13C3.

Quantitative Data Summary

The following table summarizes the physicochemical and kinetic parameters distinguishing the isotopologue from the native compound, crucial for precise experimental design.

| Parameter | Unlabeled Propiolamide | Propiolamide-13C3 |

| Molecular Formula | C3H3NO | 13C3H3NO |

| Molecular Weight | 69.06 g/mol | 72.04 g/mol |

| LC-MS/MS Mass Shift | +69.021 Da | +72.031 Da |

| Primary Target Residues | Cysteine, Selenocysteine | Cysteine, Selenocysteine |

| Adduct Linkage Type | Vinyl thioether | 13C-labeled Vinyl thioether |

| GSH Half-Life ( t1/2 ) | < 15 mins (Highly reactive) | < 15 mins (Isotope effect negligible) |

Standardized Experimental Protocols

To ensure trustworthiness and self-validation , the following protocols incorporate strict causality-driven steps. Every chemical intervention is designed to prevent artifactual data, such as post-lysis adduction.

Protocol A: LC-MS/MS Adduct Mapping in Mammalian Cells

This workflow maps the specific cysteine/selenocysteine residues modified by Propiolamide-13C3 in vivo.

-

In-Cell Labeling: Treat mammalian cells (e.g., HEK293T) at ~80% confluency with 10 µM Propiolamide-13C3 (or vehicle control) for 1–4 hours. Causality: The short incubation time minimizes the induction of apoptosis/ferroptosis, ensuring the captured proteome reflects primary target engagement rather than secondary cell-death artifacts.

-

Quenching & Lysis: Wash cells 3x with ice-cold PBS to remove unreacted probe. Lyse in denaturing buffer (8M Urea, 50 mM HEPES, pH 8.0) containing 50 mM Iodoacetamide (IAA). Causality: IAA immediately alkylates all unreacted, free cysteines. This is a critical self-validating step; it prevents any residual Propiolamide-13C3 from reacting with proteins after cell lysis, ensuring the +72.03 Da shift only represents in vivo binding[10].

-

Tryptic Digestion: Dilute urea to < 2M. Add sequencing-grade Trypsin (1:50 w/w) and incubate overnight at 37°C.

-

Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

-

Data Analysis: Search spectra using a dynamic modification of +72.031 Da on Cysteine and Selenocysteine. Compare against the vehicle control to validate the isotopic signature.

Fig 2. LC-MS/MS workflow for mapping 13C3-propiolamide adducts.

Protocol B: GSH-Depletion and Reactivity Profiling

Because propiolamides are highly reactive, measuring their GSH half-life ( t1/2 ) is standard for profiling off-target toxicity potential[8].

-

Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

-

Reaction Initiation: Add Propiolamide-13C3 to a final concentration of 100 µM. Incubate at 37°C.

-

Kinetic Sampling: At defined intervals (0, 5, 15, 30, 60 mins), extract a 10 µL aliquot and immediately quench into 90 µL of 1% formic acid in acetonitrile. Causality: The extreme pH drop protonates the thiolate anion of GSH, instantly halting the nucleophilic addition reaction, capturing an accurate kinetic snapshot.

-

Quantification: Analyze via LC-MS. Monitor the depletion of the parent Propiolamide-13C3 mass (m/z 73.04[M+H]+) and the appearance of the GSH-adduct. Calculate the pseudo-first-order rate constant to determine the t1/2 .

References

-

Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Propiolamide-13C3_上海惠诚生物生物试剂 Source: E-Biochem URL:[Link]

-

Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv / NIH URL:[Link]

-

A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity Source: bioRxiv URL:[Link]

-

Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy Source: MDPI URL:[Link]

-

Discovery of Irreversible p97 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI / PMC URL:[Link]

-

Glutathione Mediates Control of Dual Differential Bio-orthogonal Labelling of Biomolecules Source: ResearchGate URL:[Link]

Sources

- 1. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-biochem.com [e-biochem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Propiolamide-13C3: A Covalent Isotope-Encoded Probe for De Novo Protein Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of translational proteomics, I frequently encounter the limitations of traditional metabolic labeling. Conventional probes like Azidohomoalanine (AHA) require methionine starvation, which induces an artificial metabolic stress response that skews the very translational profile we aim to measure. Conversely, O-Propargyl-puromycin (OPP) prematurely terminates the nascent chain, resulting in truncated peptides that prevent the study of full-length protein synthesis and co-translational folding.

To achieve true, unperturbed quantification of de novo protein synthesis, we must pivot to non-disruptive, highly specific chemical tools. Propiolamide-13C3 (CAS 1185113-56-7)[1] represents a paradigm shift in this domain. By exploiting the inherent chemical reactivity of unfolded nascent chains and pairing it with precise isotopic mass encoding, this probe allows for the multiplexed, high-resolution tracking of the nascent proteome without arresting translation or starving the cell.

Mechanistic Rationale: The Chemistry of Propiolamide-13C3

Propiolamide-13C3 is a small, electron-deficient alkyne with a molecular weight of 72.04 g/mol [2]. Its utility as a probe for protein synthesis is rooted in two distinct chemical properties: Electrophilic Trapping and Isotopic Encoding .

The Electrophilic Warhead: Kinetic Trapping of Nascent Chains

Newly synthesized polypeptides exit the ribosomal tunnel in an unfolded state. At this exact moment, their cysteine residues are fully reduced and sterically exposed. Propiolamide acts as a highly reactive Michael acceptor. It kinetically outcompetes spontaneous folding and Protein Disulfide Isomerase (PDI)-mediated disulfide bond formation[3], covalently modifying these exposed thiols to form a stable vinyl sulfide linkage[4]. Because this reaction targets side chains rather than the peptide backbone or the ribosomal active site, translation proceeds uninterrupted.

The 13C3 Isotope: Mass-Edited Multiplexing

The incorporation of three Carbon-13 atoms into the propiolamide scaffold provides a critical analytical advantage. It introduces a precise +75.04 Da mass shift on modified peptides, compared to the +72.04 Da shift of the natural 12C variant. This mass difference is easily resolved by MALDI-TOF or LC-MS/MS[5], enabling "Heavy/Light" comparative proteomics[6]. By eliminating the need for bulky fluorophores or biotin tags during the initial labeling phase, we prevent the steric hindrance that often perturbs nascent chain behavior[7].

Figure 1: Kinetic trapping of nascent polypeptides via Propiolamide-13C3 Michael addition.

Quantitative Data Presentation

To understand why Propiolamide-13C3 is replacing legacy systems in advanced drug development assays, we must compare their functional metrics. The table below summarizes the quantitative and mechanistic differences between leading protein synthesis probes.

| Probe Type | Mechanism of Action | Metabolic Perturbation | Mass Shift (Da) | Multiplexing Capability | Key Advantage |

| Propiolamide-13C3 | Covalent Thiol-Yne Trapping | Low (No Met depletion) | +75.04 (Heavy) | High (Isotope Encoded) | Captures full-length nascent chains; no translation arrest. |

| Propiolamide-12C | Covalent Thiol-Yne Trapping | Low (No Met depletion) | +72.04 (Light) | High (Pair with 13C3) | Baseline comparative probe for Heavy/Light workflows. |

| O-Propargyl-puromycin (OPP) | Ribosomal Chain Termination | High (Arrests translation) | N/A (Requires Click) | Low | Rapid labeling; highly specific to active ribosomes. |

| Azidohomoalanine (AHA) | Met-tRNA Substitution | High (Requires Met starvation) | +143.06 (Free AHA) | Moderate | Standard bioorthogonal handle for click chemistry. |

Experimental Protocols: Self-Validating Workflows

As scientists, we cannot rely on blind faith in a protocol; every assay must be a self-validating system. The following methodologies incorporate internal controls and chemical causality to ensure absolute data integrity.

Protocol 1: In Vivo Pulse Labeling and Trapping

Objective: Covalently tag de novo synthesized proteins in live cells using Heavy (13C3) and Light (12C) Propiolamide.

-

Cell Preparation: Culture target cells to 80% confluency in standard complete media. Causality: Unlike AHA, do not switch to methionine-free media. We want to measure the proteome in its native, unperturbed state.

-

Control Validation (The Self-Validating Step): Pre-treat a control well with 50 µg/mL Cycloheximide (CHX) for 30 minutes. CHX halts ribosomal translocation. If the probe is specifically targeting nascent chains, the CHX-treated sample will show a >95% reduction in probe incorporation.

-

Pulse Labeling: Add 50 µM of Propiolamide-13C3 (Treatment Group) or Propiolamide-12C (Vehicle/Control Group) directly to the media.

-

Incubation: Incubate for exactly 15 minutes. Causality: A short pulse is critical. Longer incubations increase the risk of labeling mature, dynamically unfolding proteins, which dilutes the specificity for de novo synthesized chains.

-

Quenching: Wash cells rapidly with ice-cold PBS containing 10 mM Dithiothreitol (DTT). Causality: DTT acts as a sacrificial nucleophile, instantly quenching any unreacted propiolamide and halting the labeling process.

Protocol 2: Cell Lysis, Enrichment, and LC-MS/MS Quantification

Objective: Extract, isolate, and quantify the isotope-encoded nascent peptides.

-

Lysis and pH Optimization: Lyse cells in a denaturing buffer (8M Urea) strictly adjusted to pH 8.0. Causality: Propiolamide is an electron-deficient alkyne. At pH 8.0, the local concentration of the highly nucleophilic thiolate anion (S⁻) is maximized, ensuring any trapped adducts remain stable and quantitative functionalization is maintained[4].

-

Proteolytic Digestion: Reduce, alkylate (using iodoacetamide to block unlabeled cysteines), and digest the proteome overnight with Trypsin.

-

Internal Standard Spike (The Self-Validating Step): Spike the digested lysate with a known concentration of a synthetic 15N-labeled peptide modified with 12C-propiolamide. Causality: This "Isotopic Decoy" allows us to continuously monitor the ionization efficiency of the mass spectrometer. If the 15N signal deviates by more than 5%, the run is flagged for recalibration, ensuring Heavy/Light ratios reflect true biology, not instrumental drift.

-

Fractionation: Enrich the peptide pool using Strong Cation Exchange (SCX) chromatography to reduce sample complexity.

-

LC-MS/MS Acquisition: Analyze the fractions using high-resolution tandem mass spectrometry, extracting the +75.04 Da and +72.04 Da precursor masses to generate Heavy/Light quantification ratios.

Figure 2: Quantitative proteomics workflow utilizing Heavy (13C3) and Light (12C) Propiolamide.

Sources

Foreword: The Significance of Targeted Isotopic Labeling in Modern Proteomics

An In-Depth Technical Guide to the Structural Analysis of Propiolamide-¹³C₃ Labeled Peptides

In the landscape of chemical proteomics, the ability to selectively tag and identify proteins of interest within a complex biological system is paramount. This guide delves into the structural analysis of peptides labeled with propiolamide-¹³C₃, a powerful chemical probe that combines the selectivity of alkyne-azide "click" chemistry with the quantitative power of stable isotope labeling.[1][2] The propiolamide group provides a terminal alkyne handle, a bioorthogonal moiety not found in native biological systems, allowing for the highly specific covalent attachment of reporter tags (like biotin or fluorophores) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] The incorporation of three ¹³C atoms provides a distinct mass signature, enabling precise identification and quantification in mass spectrometry and offering a unique probe for NMR-based structural studies.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for applications such as activity-based protein profiling (ABPP), target identification, and the characterization of post-translational modifications.[7][8]

The Core Principle: A Dual-Function Chemical Probe

The utility of propiolamide-¹³C₃ stems from its two key features: the bioorthogonal alkyne group and the stable ¹³C₃ isotopic label. This design allows for a two-stage experimental approach: enrichment followed by analysis.

-

Stage 1: Enrichment via Click Chemistry: The terminal alkyne is the reactive handle. After labeling proteins in situ (e.g., in live cells or lysates), the alkyne-tagged proteins can be covalently linked to an azide-functionalized reporter, most commonly azide-biotin.[1] This "clicks" a high-affinity purification tag onto the protein of interest, allowing for its stringent isolation from the complex proteome using streptavidin-coated beads.[9][10] This step is crucial for enhancing the signal-to-noise ratio and detecting low-abundance proteins.[10]

-

Stage 2: Structural Analysis via Mass Spectrometry or NMR: Once enriched, the labeled peptides are analyzed.

-

In Mass Spectrometry (MS): The +3 Da mass shift from the three ¹³C atoms (relative to the unlabeled ¹²C version) creates a unique isotopic pattern that distinguishes the labeled peptide from the endogenous background. This allows for confident identification and relative or absolute quantification.[5][11]

-

In Nuclear Magnetic Resonance (NMR): The ¹³C nuclei provide a sensitive probe for characterizing the local chemical environment, conformation, and dynamics at the site of labeling.[12][13]

-

The overall workflow provides a self-validating system: the ability to enrich a peptide via the alkyne handle and subsequently identify it by its unique mass shift confirms its identity as a target of the labeling experiment.

Analysis by Mass Spectrometry: Identification and Quantification

Mass spectrometry is the primary tool for identifying and quantifying propiolamide-¹³C₃ labeled peptides from complex mixtures.[14] A typical bottom-up proteomics strategy is employed, involving protein digestion, liquid chromatography (LC) separation, and tandem mass spectrometry (MS/MS) analysis.[15]

The ¹³C₃ Isotopic Signature

The core of the MS analysis relies on the predictable mass shift introduced by the ¹³C₃ label. High-resolution mass spectrometers are essential to accurately measure this shift and distinguish it from other potential modifications.[5][16]

| Feature | Unlabeled Propiolamide | Propiolamide-¹³C₃ | Mass Shift (Da) |

| Chemical Formula | C₃H₃NO | ¹³C₃H₃NO | N/A |

| Monoisotopic Mass | 69.02146 Da | 72.03150 Da | +3.01004 |

| Average Mass | 69.06212 Da | 72.07214 Da | +3.01002 |

This +3.01 Da shift creates a distinct "heavy" isotopic peak cluster for the labeled peptide, which can be readily identified in the MS1 spectrum. The relative intensity of the "heavy" (labeled) versus the "light" (unlabeled, if present) peak provides a direct measure of labeling efficiency or differential abundance across samples.[11]

Experimental Protocol: Peptide Enrichment and Preparation for MS

This protocol outlines the key steps from a labeled cell lysate to a sample ready for MS analysis.

-

Lysis and Protein Quantification:

-

Lyse cells containing propiolamide-¹³C₃ labeled proteins in a denaturing buffer (e.g., Urea Lysis Buffer) supplemented with protease inhibitors.[10]

-

Clarify the lysate by centrifugation to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

-

-

Click Reaction for Biotinylation:

-

Rationale: To covalently attach a biotin handle for affinity purification.

-

To 1 mg of protein lysate, add the click chemistry reaction components. A common formulation includes copper(II) sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate or a water-soluble phosphine like BTTAA) to generate the Cu(I) catalyst, and an azide-biotin conjugate.[1][10]

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Rationale: To isolate the biotinylated peptides.

-

Add streptavidin-functionalized agarose or magnetic beads to the reaction mixture.

-

Incubate for 1-2 hours to allow for binding.

-

Wash the beads extensively with high-stringency buffers (e.g., high salt, urea, and/or SDS-containing buffers) to remove non-specifically bound proteins.[10]

-

-

On-Bead Digestion:

-

Rationale: To cleave the enriched proteins into peptides suitable for MS analysis while they are still immobilized, minimizing sample loss.

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide (IAA) to ensure linear peptides.

-

Add a protease, typically Trypsin, and incubate overnight at 37°C.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the cleaved peptides.

-

Perform a final elution from the beads using a solution like formic acid or acetonitrile.

-

Desalt the pooled peptide solution using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.

-

Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of MS-compatible solvent (e.g., 0.1% formic acid in water).

-

Analysis by NMR Spectroscopy: Probing Local Structure

While MS provides unparalleled sensitivity for identification, NMR spectroscopy offers high-resolution structural and dynamic information in the solution state. [17][18]The ¹³C₃ label on the propiolamide tag serves as a site-specific probe.

Utility of the ¹³C₃ Label in NMR

-

Chemical Shift Perturbation: The ¹³C chemical shifts are highly sensitive to the local electronic environment, which is dictated by the peptide's secondary and tertiary structure. [19][20]Changes in the ¹³C chemical shifts of the propiolamide tag upon binding to a ligand or another protein can report on interactions occurring at the labeling site. [13]* Relaxation Studies: ¹³C relaxation experiments can provide information about the dynamics (flexibility) of the peptide backbone and sidechains at the point of modification.

-

Isotope-Edited Experiments: In cases where the labeled peptide is interacting with a much larger, unlabeled binding partner, isotope-filtered experiments can be used to specifically observe only the signals from the ¹³C-labeled peptide, simplifying otherwise crowded spectra.

Experimental Considerations

-

Sample Requirements: NMR is significantly less sensitive than MS. Samples must be of high purity and concentration, typically >0.1 mM in a volume of ~500 µL. [21][22]* Isotopic Enrichment: While the ¹³C₃ label on the tag is useful, for full peptide structure determination, uniform ¹³N and/or ¹³C labeling of the entire peptide is often required. [12]The propiolamide-¹³C₃ tag can then be used as a specific starting point for resonance assignment.

-

Key Experiments:

-

1D ¹³C Spectrum: A simple experiment to observe the ¹³C signals directly. The large chemical shift dispersion of ¹³C often provides better resolution than ¹H spectra. [23] * 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment, correlating each ¹³C nucleus with its directly attached proton(s). It provides a unique "fingerprint" of the labeled peptide.

-

2D/3D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to measure through-space proximities between protons (<5 Å), which are the primary source of restraints for 3D structure calculation. ¹³C-edited NOESY experiments can resolve ambiguity in crowded proton spectra.

-

| Technique | Information Provided | Strengths | Limitations |

| Mass Spectrometry (MS) | Peptide Identity, PTMs, Labeling Site, Relative/Absolute Quantification. | High sensitivity (fmol-amol), high throughput, tolerant of complex mixtures. | Provides limited information on higher-order structure or dynamics. |

| NMR Spectroscopy | 3D Structure, Conformation, Dynamics, Molecular Interactions. | Atomic-level structural detail in solution, reports on dynamics over a wide timescale. | Requires high sample concentration and purity, limited to smaller proteins (<30 kDa). [21] |

Conclusion and Future Outlook

The use of propiolamide-¹³C₃ labeled peptides represents a robust and versatile strategy in chemical biology and drug discovery. By synergistically combining the specific enrichment capabilities of click chemistry with the analytical power of stable isotope labeling, researchers can confidently identify and quantify target peptides from highly complex biological matrices. Mass spectrometry remains the workhorse for identification and quantification, while NMR spectroscopy provides an avenue for detailed structural characterization of the isolated products. As MS instrumentation continues to improve in speed and sensitivity, and as NMR techniques become more sophisticated, the application of such dual-function probes will undoubtedly expand, shedding further light on the intricate molecular processes that govern cellular function and disease.

References

- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). PMC.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). PMC.

- Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. (2024).

- The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. (1994). PubMed.

- Click Chemistry in Proteomic Investig

- Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PMC.

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit

- Proximity-dependent labeling methods for proteomic profiling in living cells: an upd

- 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. (2024). EPIC.

- Application and development of proteomics in biopharmaceutical industry. (2021).

- Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies. (n.d.). Sigma-Aldrich.

- Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-St

- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). MDPI.

- Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). MDPI.

- NMR-Based Peptide Structure Analysis. (n.d.).

- Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface. (2025). MDPI.

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. (n.d.). Lumiprobe.

- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.

- Click chemistry and its application to proteomics. (2019). G-Biosciences.

- What Is Peptide Mass Spectrometry Identific

- Normalization of proximity labeling proteomics data to an endogenously... (n.d.).

- Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides. (n.d.). Benchchem.

- Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Chemical Synthesis of Human Proteoforms and Applic

- Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. (n.d.). PMC.

- High Resolution NMR Spectroscopy. (n.d.). Source not available.

- Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. (n.d.).

- Click-iT® Protein Enrichment Kit. (2011). Thermo Fisher Scientific.

- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Source not available.

- An overview of methods using 13C for improved compound identification in metabolomics and n

- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing.

- Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics.

- Nuclear magnetic resonance spectroscopy of proteins. (n.d.). Wikipedia.

- Leveraging a self-cleaving peptide for tailored control in proximity labeling proteomics. (2023). Source not available.

- Improving peptide identification with single-stage mass spectrum peaks. (2009). Oxford Academic.

Sources

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 19. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 23. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Unmasking Electrophilic Liabilities: A Comprehensive Guide to Investigating Propiolamide-13C3 Toxicity in Cell Culture

Executive Summary